molecular formula C28H31N5 B12207717 2-Methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

2-Methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B12207717
M. Wt: 437.6 g/mol
InChI Key: QHBTZOVRRAQCOM-UHFFFAOYSA-N
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Description

2-Methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a piperazine ring, a pyrazoloquinazoline core, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multiple steps. One common approach includes:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinazoline core.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.

    Enzymes: It may inhibit or activate enzymes, affecting metabolic processes.

    Pathways: The compound can influence various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is unique due to its specific structural features, such as the combination of a piperazine ring with a pyrazoloquinazoline core. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C28H31N5

Molecular Weight

437.6 g/mol

IUPAC Name

2-methyl-9-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

InChI

InChI=1S/C28H31N5/c1-20-10-6-9-15-25(20)31-16-18-32(19-17-31)28-23-13-7-8-14-24(23)29-27-26(21(2)30-33(27)28)22-11-4-3-5-12-22/h3-6,9-12,15H,7-8,13-14,16-19H2,1-2H3

InChI Key

QHBTZOVRRAQCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCCC4=NC5=C(C(=NN53)C)C6=CC=CC=C6

Origin of Product

United States

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